
BI-6015
Vue d'ensemble
Description
BI6015 est un composé chimique connu pour son rôle d'antagoniste du facteur nucléaire 4 alpha des hépatocytes.
Applications De Recherche Scientifique
Applications in Diabetes Research
The modulation of insulin expression makes BI 6015 a valuable tool for diabetes research. Its antagonistic effect on HNF4α provides insights into the mechanisms underlying insulin regulation and diabetes pathogenesis.
- Case Study:
Cancer Research Applications
BI 6015's cytotoxic properties have been investigated in the context of various cancers, particularly hepatocellular carcinoma. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.
- Data Table: Cytotoxicity of BI 6015 in Cancer Cell Lines
Cell Line | Concentration (µM) | Treatment Duration (h) | Observed Effect |
---|---|---|---|
Hep3B | 1.25 - 20 | 24 - 72 | Marked toxicity |
Primary Hepatocytes | 1.25 - 20 | 24 - 72 | Minimal toxicity |
MIN6 | 1.25 - 20 | 24 - 72 | Inhibition of HNF4α expression |
- Research Insights:
Implications for Drug Development
The unique mechanism of action of BI 6015 positions it as a candidate for developing novel therapeutic strategies targeting metabolic disorders and cancers associated with HNF4α dysregulation.
Mécanisme D'action
Target of Action
BI-6015 is an antagonist of the hepatocyte nuclear factor 4α (HNF4α) . HNF4α is a nuclear receptor that regulates gene expression in various cells, including intestinal cells, liver cells, and pancreas-β cells .
Mode of Action
this compound represses the expression of known HNF4α target genes . It achieves this by decreasing HNF4α DNA binding . This interaction results in the inhibition of insulin promoter activity through HNF4α antagonism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HNF4α pathway. By inhibiting the expression of HNF4α target genes, this compound disrupts the normal functioning of this pathway. The downstream effects of this disruption are still under investigation, but it is known that HNF4α plays a crucial role in metabolic homeostasis .
Result of Action
this compound exhibits cytotoxic activity in a range of tumor cell lines, including human hepatocellular carcinoma . In vitro experiments have shown that this compound is markedly toxic to Hep3B cells but spares primary hepatocytes . In vivo, this compound induces loss of HNF4α expression and hepatic steatosis in mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the presence of this solvent could impact the compound’s action, efficacy, and stability . .
Analyse Biochimique
Biochemical Properties
BI-6015 interacts with HNF4α, a transcription factor that regulates gene expression . By antagonizing HNF4α, this compound inhibits the expression of HNF4α target genes . This interaction affects various biochemical reactions, particularly those related to glucose and lipid homeostasis .
Cellular Effects
This compound has been shown to have cytotoxic effects on human hepatocellular carcinoma cells . It reduces endogenous insulin gene expression in T6PNE cells . In mice, this compound induces hepatic steatosis, a condition characterized by fat accumulation in liver cells .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on HNF4α . It binds to HNF4α, inhibiting its ability to regulate the expression of target genes . This results in changes in gene expression, enzyme activity, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . It has been shown to induce hepatic steatosis in mice and reduce insulin gene expression in T6PNE cells
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At concentrations up to 20 μM, this compound has been shown to reduce endogenous insulin gene expression in T6PNE cells . In mice, injection of 10 and 30 mg/kg this compound resulted in hepatic steatosis .
Metabolic Pathways
As an antagonist of HNF4α, this compound likely impacts pathways regulated by HNF4α, which include those involved in glucose and lipid homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its role as an HNF4α antagonist, it is likely that this compound interacts with cellular transport mechanisms that involve HNF4α .
Subcellular Localization
As an antagonist of HNF4α, a nuclear receptor, this compound likely localizes to the nucleus where it interacts with HNF4α
Méthodes De Préparation
La synthèse de BI6015 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un dérivé du benzimidazole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau benzimidazole : Cela implique la condensation de l'o-phénylènediamine avec un dérivé d'acide carboxylique en milieu acide.
Introduction du groupe nitro : Le groupe nitro est introduit par nitration à l'aide d'un mélange d'acide sulfurique concentré et d'acide nitrique.
Analyse Des Réactions Chimiques
BI6015 subit plusieurs types de réactions chimiques, notamment :
Oxydation : BI6015 peut être oxydé dans des conditions oxydantes fortes, conduisant à la formation de divers dérivés oxydés.
Réduction : Le groupe nitro dans BI6015 peut être réduit en un groupe amine à l'aide d'agents réducteurs tels que le dihydrogène en présence d'un catalyseur métallique.
Substitution : Le groupe sulfonyle dans BI6015 peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les acides et les bases forts, les catalyseurs métalliques et les solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
BI6015 a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : BI6015 a montré une activité cytotoxique contre diverses lignées de cellules cancéreuses, y compris le carcinome hépatocellulaire humain. .
Recherche sur le diabète : BI6015 réprime l'activité du promoteur de l'insuline par l'antagonisme du facteur nucléaire 4 alpha des hépatocytes, ce qui en fait un outil précieux pour l'étude du diabète et des troubles métaboliques associés
Études de l'expression génique : BI6015 est utilisé pour étudier la régulation de l'expression génique par le facteur nucléaire 4 alpha des hépatocytes dans divers types de cellules, notamment les cellules du foie, du pancréas et de l'intestin
Mécanisme d'action
BI6015 exerce ses effets en se liant au facteur nucléaire 4 alpha des hépatocytes et en inhibant son activité. Cela conduit à la répression des gènes ciblés par le facteur nucléaire 4 alpha des hépatocytes, y compris ceux impliqués dans la régulation de l'insuline et la survie des cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent le promoteur de l'insuline et diverses voies de signalisation oncogénique .
Comparaison Avec Des Composés Similaires
BI6015 est unique par sa forte affinité pour le facteur nucléaire 4 alpha des hépatocytes et sa capacité à inhiber sélectivement son activité. Les composés similaires comprennent :
BIM5078 : Un autre antagoniste du facteur nucléaire 4 alpha des hépatocytes, mais avec des propriétés pharmacocinétiques différentes.
Antagonistes du facteur nucléaire 4 alpha : D'autres composés qui inhibent l'activité du facteur nucléaire 4 alpha des hépatocytes, mais avec des degrés variables de puissance et de sélectivité
BI6015 se distingue par ses effets inhibiteurs puissants et ses applications dans la recherche sur le cancer et le diabète.
Activité Biologique
BI 6015 is a chemical compound identified as a hepatocyte nuclear factor 4α (HNF4α) antagonist . This compound has gained attention for its potential therapeutic applications, particularly in the fields of diabetes and cancer treatment. The biological activity of BI 6015 is characterized by its ability to modulate gene expression regulated by HNF4α, impacting metabolic processes and cellular functions.
HNF4α is a nuclear receptor that plays a crucial role in the regulation of gene expression in various tissues, including the liver, pancreas, and intestines. By antagonizing HNF4α, BI 6015 can repress the expression of target genes associated with insulin production and glucose metabolism.
Key Findings:
- Inhibition of Insulin Expression : In T6PNE cells (a murine insulinoma cell line), BI 6015 reduced endogenous insulin levels by approximately 50-fold . This indicates a significant suppression of insulin gene transcription mediated through HNF4α antagonism .
- Cytotoxic Effects : BI 6015 exhibits cytotoxic activity against several tumor cell lines, including human hepatocellular carcinoma (Hep3B). In vitro studies demonstrated that BI 6015 induced apoptosis in these cells, suggesting its potential as an anti-cancer agent .
- Alterations in Fatty Acid Metabolism : In T6PNE cells, treatment with BI 6015 led to decreased levels of longer-chain acylcarnitines while increasing acetylcarnitine, indicating enhanced fatty acid oxidation .
Table 1: Biological Effects of BI 6015
Biological Activity | Observation | Cell Line/Model |
---|---|---|
Insulin Expression | Reduced by 50-fold | T6PNE |
Cytotoxicity | Induced apoptosis | Hep3B |
Fatty Acid Oxidation | Increased acetylcarnitine; decreased C18 | T6PNE |
HNF4α Protein Levels | Induced loss in liver (30 mg/kg) | Mouse Model |
Fat Accumulation | Caused steatosis and vesicular changes | Mouse Model |
Case Studies and Research Findings
- High-Throughput Screening : A study identified BI 6015 through a high-throughput screening process aimed at discovering novel regulators of the insulin promoter. The compound was shown to effectively repress insulin expression and modulate metabolic processes influenced by HNF4α .
- In Vivo Studies : In murine models, administration of BI 6015 resulted in significant changes in liver histology, including fat accumulation and steatosis. These findings highlight the compound's impact on hepatic metabolism and suggest potential implications for metabolic disorders .
- Gene Expression Profiling : Global gene expression profiling conducted on T6PNE cells treated with BI 6015 revealed a substantial overlap with genes affected by genetic deletion of HNF4α. This correlation supports the hypothesis that BI 6015 functions as a pharmacologic antagonist of HNF4α .
Propriétés
IUPAC Name |
2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCPQPMRPHZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010191 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93987-29-2 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.